molecular formula C13H9ClF2S B7996070 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996070
M. Wt: 270.73 g/mol
InChI Key: DKLGPNMSMSROIV-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene (C₁₃H₉ClF₂S; MW: 270.5 g/mol) is a halogenated benzene derivative featuring a fluorinated aromatic core with a sulfanylmethyl (-SCH₂-) bridge to a 3-chloro-5-fluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as inferred from analogous methodologies for sulfanylmethylbenzene derivatives (e.g., oxidation of sulfanyl intermediates or thiol-alkylation reactions) . Purification often employs silica chromatography or recrystallization .

Properties

IUPAC Name

1-chloro-3-fluoro-5-[(3-fluorophenyl)methylsulfanyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-5-12(16)7-13(6-10)17-8-9-2-1-3-11(15)4-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLGPNMSMSROIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method includes the use of Suzuki-Miyaura coupling reactions, which are palladium-catalyzed cross-coupling reactions between aryl halides and boronic acids. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of halogens and the sulfanylmethyl group can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

The compound is compared below with structurally related analogs to highlight substituent effects on reactivity, stability, and applications.

Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Cl, 5-F on phenyl-SCH₂ C₁₃H₉ClF₂S 270.5 Chlorine enhances electrophilicity
1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene 3-F on phenyl-SCH₂ C₁₃H₁₀F₂S 236.3 Lower lipophilicity vs. Cl analog
1-Bromo-4-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene 3-Cl,5-F; Br substitution C₁₃H₈BrClF₂S 349.6 Bromine increases leaving-group potential
5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran Sulfonyl (-SO₂-) group C₁₅H₁₀F₂O₃S 308.3 Higher oxidation state; thermal stability

Key Observations :

  • Halogen Effects: The target’s chlorine atom increases molecular weight and lipophilicity compared to its fluoro analog (236.3 vs.
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (-S-) are prone to oxidation to sulfonyl (-SO₂-) (e.g., via peracid treatment ), which enhances stability but reduces nucleophilicity. The target compound may exhibit similar oxidative sensitivity.
  • Bromine Substitution : Brominated analogs (e.g., from ) show higher molecular weights and altered reactivity, favoring cross-coupling reactions .
Physicochemical and Reactivity Data
Property Target Compound 1-Fluoro-3-[(3-F-phenyl)sulfanylmethyl]benzene Sulfonyl Analog
Melting Point Not reported Not reported 443–444 K
Solubility Likely low in H₂O Soluble in DCM, ethyl acetate Insoluble in polar solvents
Oxidation Sensitivity High (predicted) High Low (stable sulfonyl form)
  • Thermal Stability : Sulfonyl derivatives (e.g., from ) exhibit higher melting points (443–444 K) due to stronger dipole interactions, whereas sulfanyl compounds may decompose at lower temperatures .
  • Synthetic Utility: The target’s chloro and fluoro substituents could direct electrophilic aromatic substitution reactions, unlike non-halogenated analogs .

Biological Activity

1-Fluoro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by a unique combination of fluorine, chlorine, and sulfanylmethyl groups. Its molecular formula is C13H9ClF2S, and it has garnered attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C13H9ClF2S
  • Molecular Weight : 270.73 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
DensityNot specified
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (fluorine and chlorine) enhances its reactivity and binding affinity to these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be critical in drug development.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

A study exploring the anticancer potential of halogenated benzene derivatives found that compounds with similar functional groups showed promise in inhibiting cancer cell proliferation. While direct studies on this compound are lacking, its structural analogs demonstrated significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity

Research into related sulfanylmethyl compounds has revealed notable antimicrobial properties. These findings suggest that this compound may also possess similar activities, warranting further investigation.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-Bromo-3-chloro-5-fluorobenzeneC13H8BrClFAnticancer
1-Fluoro-4-(methylsulfonyl)benzeneC13H9F2O2SAntimicrobial
1-Chloro-3-fluoro-4-(4-chlorophenyl)sulfanylmethylbenzeneC13H8Cl2F2SPotential enzyme inhibitor

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